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Compound of Interest

Compound Name: Pent-4-enamide

Cat. No.: B1609871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pent-4-
enamide (C₅H₉NO), a valuable building block in organic synthesis. The document details

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside generalized experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for Pent-4-enamide. This

data is essential for the structural elucidation and characterization of the compound.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

5.85 - 5.75 ddt 1H
J = 17.0, 10.2,

6.8
H-4

5.60 br s 1H - NHₐ

5.45 br s 1H - NHₑ

5.08 - 4.98 m 2H - H-5

2.35 q 2H J = 7.4 H-3

2.25 t 2H J = 7.4 H-2

Note: The amide protons (NHₐ and NHₑ) are represented as two broad singlets due to

restricted rotation around the C-N bond, leading to chemical non-equivalence. Their chemical

shifts can be highly dependent on concentration and solvent.

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Carbon Assignment

174.5 C-1 (C=O)

137.2 C-4

115.6 C-5

34.8 C-2

28.7 C-3

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3180 Strong, Broad N-H Stretch (Amide)

3080 Medium =C-H Stretch (Vinyl)

2940 Medium C-H Stretch (Alkyl)

1680 - 1640 Strong C=O Stretch (Amide I)[1]

1645 Medium C=C Stretch (Alkene)

1620 Medium N-H Bend (Amide II)

995, 915 Strong =C-H Bend (Out-of-plane)

Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Ionization (EI)

m/z Relative Abundance (%) Assignment

99 45 [M]⁺ (Molecular Ion)

84 15 [M - NH₃]⁺

71 30 [M - CO]⁺

58 100
[CH₂=CHCH₂CO]⁺ (McLafferty

Rearrangement)

44 85 [CONH₂]⁺

41 60 [C₃H₅]⁺ (Allyl Cation)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small

organic molecule like Pent-4-enamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of Pent-4-enamide in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each

unique carbon.

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce

proton connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in Pent-4-enamide.

Methodology:

Sample Preparation (Neat Liquid):

Place a small drop of liquid Pent-4-enamide between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin film.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the sample holder with the salt plates in the spectrometer's beam path.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule (e.g., N-H, C=O, C=C).

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of Pent-4-enamide.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by Gas Chromatography (GC-MS).

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured by a detector.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

Analyze the fragmentation pattern to identify characteristic fragment ions, which provides

structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Pent-4-enamide.
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Spectroscopic Analysis Workflow for Pent-4-enamide

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Conclusion

Pent-4-enamide Synthesis/
Purification

Prepare NMR Sample
(in Deuterated Solvent)

Prepare IR Sample
(Neat or Solution)

Prepare MS Sample
(Dilute Solution)

1H & 13C NMR
Acquisition

FT-IR
Acquisition

Mass Spec
Acquisition

NMR Data Processing
(FT, Phasing, Baseline Correction)

IR Data Processing
(Background Subtraction)

MS Data Processing
(Spectrum Generation)

NMR Spectrum Analysis
(Chemical Shift, Integration, Multiplicity)

IR Spectrum Analysis
(Functional Group Identification)

Mass Spectrum Analysis
(Molecular Weight, Fragmentation)

Structure Elucidation &
Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data and Analysis of Pent-4-enamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609871#spectroscopic-data-for-pent-4-enamide-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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